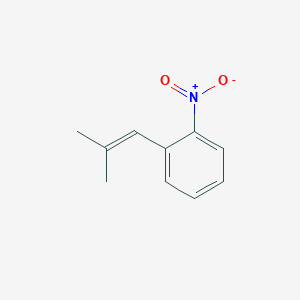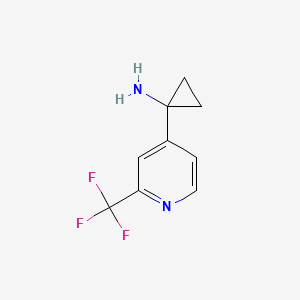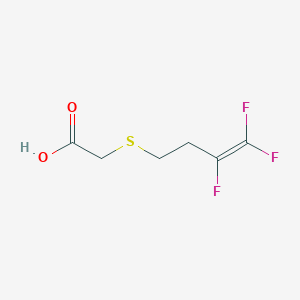
4-(3-Methylstyryl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylstyryl)-N,N-diphenylaniline is an organic compound that belongs to the class of styryl-substituted aromatic amines This compound is characterized by the presence of a 3-methylstyryl group attached to an N,N-diphenylaniline core
Métodos De Preparación
The synthesis of 4-(3-Methylstyryl)-N,N-diphenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and N,N-diphenylaniline.
Synthetic Route: The key step in the synthesis is the formation of the styryl group through a condensation reaction between 3-methylbenzaldehyde and N,N-diphenylaniline. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol.
Reaction Conditions: The reaction mixture is typically heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
4-(3-Methylstyryl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Coupling Reactions: The styryl group can participate in coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Aplicaciones Científicas De Investigación
4-(3-Methylstyryl)-N,N-diphenylaniline has several scientific research applications, including:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Materials Science: It is employed in the development of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Photophysics: It is studied for its photophysical properties, such as fluorescence and phosphorescence, which are important for applications in imaging and sensing.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylstyryl)-N,N-diphenylaniline depends on its specific application. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
4-(3-Methylstyryl)-N,N-diphenylaniline can be compared with other styryl-substituted aromatic amines, such as:
4-Styryl-N,N-diphenylaniline: Lacks the methyl group on the styryl moiety, which may affect its electronic properties and reactivity.
4-(4-Methylstyryl)-N,N-diphenylaniline: Has the methyl group in a different position, leading to variations in steric and electronic effects.
4-(3-Methoxystyryl)-N,N-diphenylaniline: Contains a methoxy group instead of a methyl group, which can influence its chemical behavior and applications.
Propiedades
Fórmula molecular |
C27H23N |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
4-[(E)-2-(3-methylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H23N/c1-22-9-8-10-24(21-22)16-15-23-17-19-27(20-18-23)28(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-21H,1H3/b16-15+ |
Clave InChI |
CPAYHFSCOCODTA-FOCLMDBBSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC(=CC=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)




![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)




![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



